molecular formula C14H22O B13771337 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol CAS No. 827299-39-8

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol

Cat. No.: B13771337
CAS No.: 827299-39-8
M. Wt: 206.32 g/mol
InChI Key: DMIZIBWQMYRQRH-UHFFFAOYSA-N
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Description

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol is a tertiary alcohol featuring a branched butanol backbone substituted with a methyl group at position 3 and a 2,4,6-trimethylphenyl (mesityl) group at position 2.

Properties

CAS No.

827299-39-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-methyl-4-(2,4,6-trimethylphenyl)butan-2-ol

InChI

InChI=1S/C14H22O/c1-9-6-11(3)14(12(4)7-9)8-10(2)13(5)15/h6-7,10,13,15H,8H2,1-5H3

InChI Key

DMIZIBWQMYRQRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C)C(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylphenylacetone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one.

    Reduction: 3-Methyl-4-(2,4,6-trimethylphenyl)butane.

    Substitution: 3-Methyl-4-(2,4,6-trimethylphenyl)butyl chloride.

Scientific Research Applications

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Butanols

Several butanol derivatives with varying substituents are documented in the evidence, highlighting differences in physical properties and reactivity:

Compound Name Substituents Boiling Point (°C) Density (g/cm³) CAS RN Source
3-Methyl-2-buten-1-ol (CH₃)₂C=CHCH₂OH 140 0.84 556-82-1
3-Methyl-3-buten-1-ol CH₂=C(CH₃)CH₂CH₂OH 132 0.85 763-32-6
2-Methyl-3-buten-2-ol H₂C=CHC(CH₃)₂OH 98–99 0.824 115-18-4
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol 4-mesityl, 3-methyl Not reported Not reported Unavailable Inferred

Key Observations :

  • The presence of a mesityl group in the target compound likely increases steric hindrance compared to simpler alkenols listed in , reducing solubility in polar solvents like water.
  • Branching (e.g., 2-methyl vs. 3-methyl) significantly impacts boiling points; for example, 2-methyl-3-buten-2-ol (bp 98–99°C) has a lower boiling point than 3-methyl-2-buten-1-ol (bp 140°C) due to reduced molecular symmetry and intermolecular forces .

Aromatic Substitution Effects

The mesityl group in 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol can be compared to other aryl-substituted alcohols:

2-(3-Chloro-4-fluorophenyl)butan-2-ol
  • Structure : Features a chloro-fluorophenyl group at position 2 of butan-2-ol.
  • Properties : Molecular formula C₁₀H₁₂ClFO, molar mass 202.65 g/mol .
  • Comparison: The electron-withdrawing Cl and F substituents on the phenyl ring enhance polarity compared to the electron-donating methyl groups in the mesityl derivative. Steric effects are less pronounced here due to the smaller substituents (Cl, F vs. three methyl groups in mesityl).
4-(4-Methylphenyl)butanoic Acid
  • Structure: A butanoic acid derivative with a 4-methylphenyl group.
  • Comparison :
    • The carboxylic acid functional group increases acidity (pKa ~4.8) compared to the tertiary alcohol (pKa ~16–18 for similar alcohols).
    • The para-methyl group on the phenyl ring provides moderate steric shielding but less than the mesityl group .

Electrochemical Behavior of Mesityl-Containing Compounds

describes the electrochemical reduction of a mesityl-substituted quinolinylidene amine.

  • The mesityl group’s steric bulk slows down chemical reactions post-electron transfer, as seen in the two-step reduction process .
  • This suggests that 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol may exhibit unique kinetic behavior in redox reactions due to its substituents.

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